

Navigating Purity: A Technical Guide to 5-Bromo-2-methoxybenzaldehyde Standards

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

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This technical guide provides an in-depth analysis of the purity standards for **5-Bromo-2-methoxybenzaldehyde** (CAS No. 25016-01-7), a key intermediate in the pharmaceutical and fine chemical industries. Geared towards researchers, scientists, and drug development professionals, this document outlines the critical quality attributes, analytical methodologies for purity assessment, and typical specifications for this compound.

Physicochemical and Purity Specifications

5-Bromo-2-methoxybenzaldehyde is a white to yellow crystalline powder.^[1] Its purity is a critical parameter that directly influences the outcome of synthetic processes and the quality of the final products. Commercial grades of this aldehyde typically offer a purity of 98% or higher.^{[1][2]} The table below summarizes the key specifications from various suppliers.

Parameter	Specification	Analytical Method
Appearance	White to yellow to cream crystals or powder.[1]	Visual Inspection
Assay (Purity)	≥ 98.0% to 99%	Gas Chromatography (GC)[1], High-Performance Liquid Chromatography (HPLC)[2]
Melting Point	112.5–119 °C[1][3]	Capillary Method
Free Acid	≤ 1.0%	Titration[1]
Identity	Conforms to structure	Infrared (IR) Spectroscopy[4], Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility	25 mg/mL in Chloroform; clear, colorless to yellow solution.[4]	Visual Inspection

Analytical Methodologies for Purity Determination

The assessment of **5-Bromo-2-methoxybenzaldehyde** purity relies on a combination of chromatographic and spectroscopic techniques, alongside classic wet chemistry methods.

Gas Chromatography (GC) for Assay Determination

Gas chromatography is a primary method for quantifying the purity of **5-Bromo-2-methoxybenzaldehyde**. A flame ionization detector (FID) is commonly employed due to its sensitivity to organic compounds.

Experimental Protocol:

- Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm, 0.25 µm film thickness HP-5ms or equivalent.[5]
- Carrier Gas: Helium at a constant flow rate.

- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 20 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.^[5]
- Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Injection Volume: 1 µL.
- Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase HPLC with UV detection is another powerful technique for determining the purity and identifying potential process-related impurities of **5-Bromo-2-methoxybenzaldehyde**.

Experimental Protocol:

- Instrumentation: A high-performance liquid chromatograph with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water.
- Detector Wavelength: Determined by the UV absorbance maximum of **5-Bromo-2-methoxybenzaldehyde**.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of about 0.5 mg/mL.
- Injection Volume: 10 µL.
- Analysis: The purity is determined by the area percentage of the main peak. This method is also suitable for identifying and quantifying known and unknown impurities.

Titrimetric Analysis for Free Acid Content

The presence of acidic impurities, often resulting from the oxidation of the aldehyde group, is a critical quality parameter. This is typically determined by a simple acid-base titration.

Experimental Protocol:

- Principle: The sample is dissolved in a suitable solvent, and the free acid is titrated with a standardized solution of a strong base.
- Reagents:
 - Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
 - Ethanol or a suitable hydroalcoholic solvent.
 - Phenolphthalein indicator.
- Procedure:
 - Accurately weigh approximately 1 g of the **5-Bromo-2-methoxybenzaldehyde** sample.
 - Dissolve the sample in 50 mL of neutralized ethanol.
 - Add a few drops of phenolphthalein indicator.

- Titrate with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.
- Calculation: The percentage of free acid (calculated as a relevant acidic impurity, e.g., 5-bromo-2-methoxybenzoic acid) is determined from the volume of NaOH consumed.

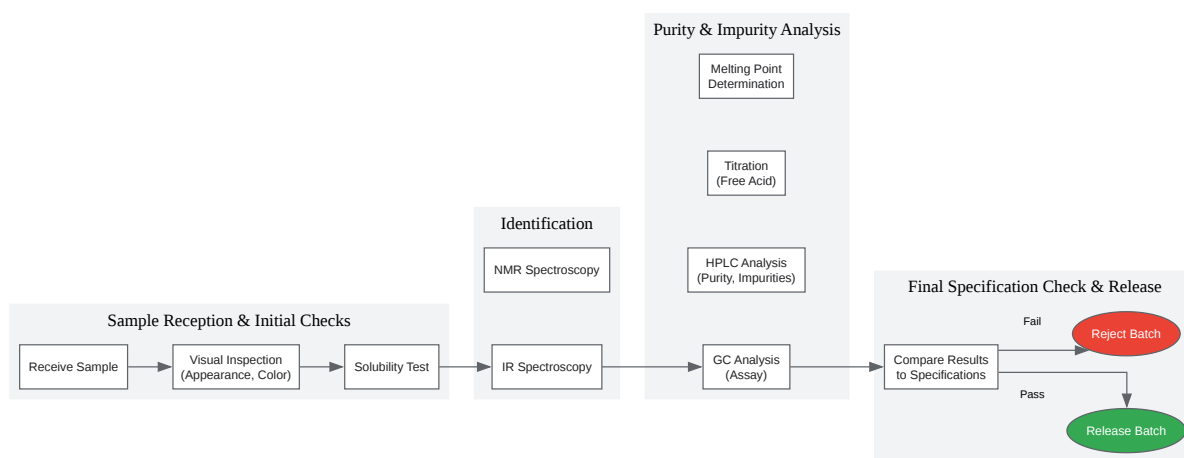
Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical identity of **5-Bromo-2-methoxybenzaldehyde**.

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including the aldehyde C=O stretch (around 1680 cm^{-1}), C-O-C stretches of the ether, and aromatic C-H and C=C vibrations.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy provide detailed structural information. The ^1H NMR spectrum will show characteristic signals for the aldehyde proton, the methoxy group protons, and the aromatic protons, with specific chemical shifts and coupling patterns confirming the substitution pattern.[\[1\]](#)

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive quality control of **5-Bromo-2-methoxybenzaldehyde**.



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